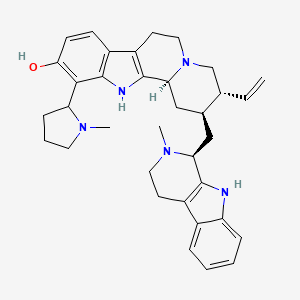
1-(Isoquinolin-3-yl)éthanone
Vue d'ensemble
Description
It has a complex structure and is utilized in various fields of research, including medicinal chemistry, organic synthesis, biochemistry, and materials science.
Applications De Recherche Scientifique
1-(Isoquinolin-3-yl)ethanone is widely used in scientific research due to its versatile properties. Some of its applications include:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biochemistry: It is employed in the study of enzyme interactions and metabolic pathways.
Materials Science: It is used in the development of new materials with unique properties
Mécanisme D'action
Target of Action
1-(Isoquinolin-3-yl)ethanone is a research chemical It is used in the stereoselective preparation of benzoxazolylhydrazones , suggesting that it may interact with enzymes or receptors involved in this process.
Mode of Action
It is known to be used in the preparation of benzoxazolylhydrazones via condensation of hydrazinobenzoxazoles with heteroaryl ketones . This suggests that it may interact with its targets through a condensation reaction, leading to the formation of new compounds.
Biochemical Pathways
Given its role in the synthesis of benzoxazolylhydrazones , it may be involved in pathways related to these compounds.
Pharmacokinetics
Its physicochemical properties suggest that it has high gi absorption and is bbb permeant . Its Log Po/w values indicate its lipophilicity, which could influence its distribution and bioavailability .
Result of Action
As a research chemical used in the synthesis of benzoxazolylhydrazones , its primary known effect is the formation of these compounds.
Analyse Biochimique
Biochemical Properties
1-(Isoquinolin-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the stereoselective preparation of benzoxazolylhydrazones via condensation with hydrazinobenzoxazoles . Additionally, it forms complexes with copper(II) ions, which have shown potential anticancer, antimicrobial, and antioxidant activities . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
1-(Isoquinolin-3-yl)ethanone exhibits notable effects on various cell types and cellular processes. Studies have shown that its copper(II) complexes can induce cell cycle arrest and DNA degradation in cancer cell lines such as HepG2 (hepatoma) and T98G (glioblastoma) . These effects are accompanied by changes in cell signaling pathways, gene expression, and cellular metabolism, demonstrating the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 1-(Isoquinolin-3-yl)ethanone involves its binding interactions with biomolecules and enzyme inhibition or activation. For example, its copper(II) complexes have been shown to inhibit the proliferation of cancer cells by inducing oxidative stress and DNA damage . These complexes also enhance the cytotoxic effects of chemotherapeutic drugs, suggesting a synergistic mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Isoquinolin-3-yl)ethanone can change over time. The stability and degradation of its copper(II) complexes have been studied under physiological conditions, revealing that these complexes remain stable and retain their antiproliferative activity . Long-term studies have shown that these complexes can induce sustained cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 1-(Isoquinolin-3-yl)ethanone vary with different dosages in animal models. Studies have demonstrated that its copper(II) complexes exhibit dose-dependent anticancer activity, with higher doses leading to increased DNA damage and apoptosis . At high doses, these complexes may also cause toxic effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
1-(Isoquinolin-3-yl)ethanone is involved in various metabolic pathways. Its copper(II) complexes interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism, further contributing to the compound’s biological effects.
Transport and Distribution
The transport and distribution of 1-(Isoquinolin-3-yl)ethanone within cells and tissues involve interactions with transporters and binding proteins. Its copper(II) complexes have been shown to accumulate in cancer cells, where they exert their antiproliferative effects . This selective accumulation enhances the compound’s therapeutic potential.
Subcellular Localization
1-(Isoquinolin-3-yl)ethanone exhibits specific subcellular localization, which can affect its activity and function. Its copper(II) complexes have been observed to localize in the nucleus and mitochondria of cancer cells, where they induce DNA damage and apoptosis . This subcellular targeting is crucial for the compound’s mechanism of action.
Méthodes De Préparation
The synthesis of 1-(Isoquinolin-3-yl)ethanone can be achieved through several routes. One common method involves the condensation of hydrazinobenzoxazoles with heteroaryl ketones . Another synthetic route includes the reaction of 3-((trifluoromethylsulfonyl)oxy)isoquinoline with 1,3-bis-(diphenylphosphino)propane, triethylamine, and bis(dibenzylideneacetone)-palladium (0) in N,N-dimethyl-formamide at room temperature, followed by the addition of -butyl vinyl ether and subsequent treatment with hydrogen chloride .
Analyse Des Réactions Chimiques
1-(Isoquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield different isoquinoline-based compounds.
Substitution: Electrophilic substitution reactions are common, especially on the benzene ring of the isoquinoline structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-(Isoquinolin-3-yl)ethanone can be compared with other isoquinoline derivatives such as:
- 1-Isoquinolinemethanol
- 1-Isoquinolin-1-yl-ethanone
- 2-Chloro-1-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1-(Isoquinolin-3-yl)ethanone lies in its versatile reactivity and wide range of applications in various scientific fields.
Propriétés
IUPAC Name |
isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMIDQDXZOPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919666 | |
| Record name | Isoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91544-03-5, 6624-49-3 | |
| Record name | 3-Acetylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091544035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoquinolinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CARBOXYISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG3LB0ST2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![10-(7-hydroxy-1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one](/img/structure/B1218839.png)



![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1218844.png)




